
D-Arginine hydrochloride
Übersicht
Beschreibung
D-Arginine hydrochloride (CAS: 627-75-8) is the dextrorotatory enantiomer of arginine, a semi-essential amino acid. Its molecular formula is C₆H₁₄N₄O₂·HCl, with a molecular weight of 210.66 g/mol. It exists as a white crystalline powder and is primarily utilized in biochemical research as a chiral building block or control compound to study stereospecific biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Arginine hydrochloride can be synthesized through several methods. One common approach involves the reaction of D-arginine with hydrochloric acid. The process typically involves dissolving D-arginine in water, followed by the addition of hydrochloric acid to form the hydrochloride salt. The solution is then evaporated to obtain the crystalline product .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and consistency of the final product. The industrial production methods often include steps such as crystallization, filtration, and drying to obtain the pure compound .
Analyse Chemischer Reaktionen
Guanidinylation and Derivatization
D-Arginine hydrochloride is synthesized via guanidinylation of ornithine derivatives. Key steps involve:
- Guanidine hydrochloride activation with chloroformates (e.g., ethyl chloroformate) in the presence of bases like DIPEA .
- One-pot guanidinylation of Fmoc-Orn under optimized conditions:
Reaction Conditions
Parameter | Value |
---|---|
Base | DIPEA |
Temperature | 40°C |
Solvent | DCM/DMF |
Reaction Time | 48 h |
This pathway highlights challenges in protecting α-carboxyl groups during synthesis .
Solubility Enhancement
This compound stabilizes proteins by increasing equilibrium solubility without destabilizing native structures:
- rPA Solubility : Increased by three orders of magnitude (1.8 mg/mL → 1368 mg/mL) in 1 M l-ArgHCl .
- Mechanism : Kinetic suppression of aggregation via steric exclusion in transition states .
Comparison with GuHCl
Property | l-ArgHCl | GuHCl |
---|---|---|
Solubility Boost | Native structure | Denatures proteins |
Stability Effect | Neutral | Denaturing |
pH-Dependent Behavior
- pKa Values : 2.18 (α-carboxyl), 9.09 (α-amino), 13.2 (guanidinium) .
- Solubility : 182 mg/mL at 25°C .
Acute Toxicity
Regulatory Status
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1.1 Cardiovascular Health
D-Arginine hydrochloride has been investigated for its potential benefits in cardiovascular health, particularly in patients with heart failure. A randomized, double-blind study demonstrated that oral administration of L-arginine (which can be related to D-arginine's effects due to their similar biochemical pathways) significantly improved peripheral blood flow and functional status in patients with moderate to severe heart failure. The study reported an increase in forearm blood flow and improved walking distances during exercise tests, indicating enhanced vascular function due to increased nitric oxide production from arginine metabolism .
Table 1: Effects of L-Arginine on Heart Failure Parameters
Parameter | Baseline (Placebo) | L-Arginine Treatment | P-value |
---|---|---|---|
Forearm Blood Flow (mL/min/dL) | 5.1 ± 2.8 | 6.6 ± 3.4 | <0.05 |
6-Minute Walk Test (meters) | 390 ± 91 | 422 ± 86 | <0.05 |
Arterial Compliance (mL/mm Hg) | 1.99 ± 0.38 | 2.36 ± 0.30 | <0.001 |
1.2 Treatment of Metabolic Disorders
This compound has shown efficacy in treating metabolic alkalosis and hypochloremia, particularly in pediatric patients. A retrospective study indicated that arginine administration led to normalization of chloride levels in half of the cases treated for hypochloremia and in a significant percentage for metabolic alkalosis .
Table 2: Outcomes of D-Arginine Treatment for Metabolic Conditions
Condition | Normalization Rate (%) |
---|---|
Hypochloremia | 50 |
Metabolic Alkalosis | 83 |
Research Applications
2.1 Protein Formulation and Stabilization
This compound is widely used as an excipient in therapeutic protein formulations due to its ability to enhance protein solubility and stability. It suppresses protein aggregation and reduces viscosity, which is crucial for high-concentration protein solutions . This property is beneficial in the development of injectable protein drugs, where maintaining structural integrity is essential.
Table 3: Benefits of D-Arginine in Protein Formulations
Application | Benefit |
---|---|
Protein Refolding | Enhances refolding efficiency |
Solubilization | Improves solubility of proteins |
Aggregation Suppression | Reduces protein-protein interactions |
2.2 Athletic Performance Enhancement
D-Arginine has been studied for its ergogenic effects, particularly in enhancing athletic performance through improved nitric oxide production, which can lead to better oxygen delivery and utilization during exercise. Research indicates that supplementation may enhance performance in both endurance and high-intensity sports by positively affecting metabolic pathways .
Case Studies
3.1 Clinical Case Study on Heart Failure
In a clinical trial involving patients with heart failure, this compound was administered over six weeks, showing significant improvements in exercise capacity and vascular function compared to placebo controls .
3.2 Pediatric Use for Metabolic Disorders
A case series involving pediatric patients demonstrated that alternative dosing methods of this compound were more effective than established protocols in treating hypochloremia, leading to rapid normalization of serum chloride levels .
Wirkmechanismus
D-Arginine hydrochloride exerts its effects primarily through its role as a precursor for nitric oxide synthesis. Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission . D-Arginine is converted to nitric oxide by the enzyme nitric oxide synthase, which catalyzes the oxidation of the guanidino group in arginine . This process involves the formation of intermediate compounds and the release of nitric oxide, which then interacts with molecular targets and pathways to exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
D-Arginine Hydrochloride vs. L-Arginine Hydrochloride
- L-Arginine is commercially dominant (e.g., in sports nutrition and wound healing), while D-arginine is niche, used primarily in research.
This compound vs. DL-Arginine Hydrochloride
Property | This compound | DL-Arginine Hydrochloride |
---|---|---|
Chirality | Pure D-enantiomer | Racemic mixture (D+L) |
Applications | Stereospecific studies | Non-chiral applications, standards |
- Key Insight: DL-Arginine hydrochloride serves as a standard in food analysis and non-stereoselective research due to its racemic nature.
This compound vs. D-Arginine Esters
Compound | Mechanism of Action | IC₅₀ (Platelet Inhibition) |
---|---|---|
This compound | Inactive in native form | N/A |
D-Arginine Methyl Ester Dihydrochloride | Inhibits Na⁺/H⁺ antiporter | 7.4–2206.7 μM |
- Key Finding : Esterification enhances bioactivity. D-arginine esters inhibit platelet activation at micromolar concentrations, unlike the parent compound.
This compound vs. Other D-Amino Acid Hydrochlorides
Compound | Key Difference | Example Application |
---|---|---|
D-Lysine HCl | Side chain (ε-amino vs. guanidino group) | Protein structure studies |
D-Alanine HCl | Shorter carbon chain | Bacterial cell wall synthesis |
- Insight: D-Arginine’s guanidino group enables unique interactions (e.g., arginase binding), distinguishing it from other D-amino acids.
This compound vs. Guanidino Compounds
Compound | Arginase Hydrolysis | Structural Similarity to Arginine |
---|---|---|
D-Arginine HCl | 80% hydrolysis in 3h | High (guanidino group) |
Guanidinovaleric Acid | No hydrolysis | Low (lacks α-amino group) |
- Conclusion: Arginase specificity requires both guanidino and α-amino groups, making D-arginine a substrate while excluding simpler guanidino analogs.
Data Tables
Table 1: Enzymatic Hydrolysis by Arginase (pH 9.5, 37°C)
Compound | % Hydrolyzed (20h) |
---|---|
D-Arginine HCl | 80% |
Guanidinovaleric Acid | 0% |
Table 2: Market Segmentation by Product Type (2023)
Product | Market Share (USD Billion) |
---|---|
L-Arginine | 85% |
D-Arginine | 5% |
Arginine Hydrochloride | 10% |
Biologische Aktivität
D-Arginine hydrochloride (D-Arg) is an isomer of the amino acid L-arginine, which plays a crucial role in various biological processes, including nitric oxide synthesis and metabolic pathways. While L-arginine is well-studied for its vasodilatory effects and role in cardiovascular health, D-arginine has garnered attention for its unique biological activities and potential therapeutic applications. This article reviews the pharmacological effects, mechanisms of action, and clinical implications of D-Arg, supported by recent research findings.
Toxicity and Safety Profile
A study conducted on male albino mice evaluated the toxicity of D-arginine, revealing a median lethal dose (LD50) of approximately 2800 mg/kg. The compound exhibited light toxicity, with increased scores in spontaneous activity and motor responses at lower doses (700 mg/kg) and a depressant profile at higher doses (1400 mg/kg) . These findings suggest that while D-Arg has a favorable safety profile, its effects can vary significantly with dosage.
Impact on Nitric Oxide Pathways
D-Arginine is often utilized in studies concerning the L-arginine/nitric oxide pathway. It has been shown to influence nitric oxide synthase activity, which is critical for vascular function. A comparative study indicated that D-Arg can enhance endothelial nitric oxide synthase (eNOS) expression, potentially leading to improved vascular health . This effect may be beneficial in conditions characterized by endothelial dysfunction.
Enzyme Interactions
D-Arginine serves as a substrate for various enzymes involved in arginine metabolism, including arginase and nitric oxide synthase. Research has demonstrated that D-Arg can modulate the expression and activity of these enzymes, influencing levels of metabolites such as nitric oxide and polyamines . This modulation can have downstream effects on cellular signaling pathways related to inflammation and oxidative stress.
Antioxidant Properties
D-Arg has been observed to attenuate oxidative stress and advanced glycation end products formation in various models. For instance, it demonstrated protective effects against endothelial dysfunction induced by high glucose levels . This antioxidant activity may contribute to its therapeutic potential in metabolic disorders.
Metabolic Disorders
Recent studies have indicated that D-arginine may play a role in managing metabolic alkalosis and hypochloremia. A retrospective analysis showed that arginine administration effectively normalized chloride levels in pediatric patients with hypochloremia . This suggests potential applications for D-Arg in clinical settings where metabolic imbalances are present.
Case Studies
Study | Population | Intervention | Outcomes |
---|---|---|---|
Navarro et al. (2005) | Male albino mice | D-Arg 700 mg/kg & 1400 mg/kg | Increased spontaneous activity; LD50 = 2800 mg/kg |
Randomized trial (2023) | Patients with heart failure | Oral L-arginine 5.6 to 12.6 g/d | Improved blood flow; better functional status |
Pediatric study (2018) | Children with hypochloremia | Arginine administration | Normalized chloride levels in 50% of cases |
Q & A
Basic Research Questions
Q. What are the key considerations when designing experiments involving D-Arginine hydrochloride to study nitric oxide synthase (NOS) activity?
- Methodological Answer : this compound is commonly used as a negative control in NOS studies due to its stereoisomeric distinction from the physiological substrate L-arginine. Researchers should:
- Include parallel assays with L-arginine hydrochloride to contrast enzymatic activity.
- Measure nitric oxide (NO) metabolites (e.g., nitrite/nitrate) via Griess assay or chemiluminescence.
- Validate NOS inhibition specificity using competitive inhibitors like L-NAME.
- Ensure enantiomeric purity of this compound via chiral HPLC to avoid cross-reactivity .
Q. What analytical methods are recommended for verifying the enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., crown ether columns) with UV detection at 200–210 nm to resolve D- and L-arginine. Validate with certified reference standards.
- Polarimetry : Measure optical rotation (D-arginine: [α]D = ~+12° in HCl) to confirm enantiomeric excess.
- Mass Spectrometry : Coupled with chromatography to rule out contaminants. Cross-reference with NIST data for L-arginine hydrochloride as a comparative baseline .
Q. How should researchers document the handling and storage of this compound to ensure experimental reproducibility?
- Methodological Answer :
- Storage : Store in desiccated conditions at 2–8°C to prevent hygroscopic degradation.
- Batch Documentation : Record supplier, CAS number (e.g., 157-06-2), and purity (>98% by HPLC).
- SOPs : Follow institutional guidelines for handling hydrochloride salts, including PPE and waste disposal protocols. Reference Safety Data Sheets (SDS) for hazard mitigation .
Advanced Research Questions
Q. How can researchers address discrepancies in data when this compound unexpectedly shows biological activity in cellular assays?
- Methodological Answer :
- Purity Validation : Re-test the compound using chiral chromatography to rule out L-arginine contamination.
- Off-Target Analysis : Screen for interactions with non-NOS pathways (e.g., arginase or cationic amino acid transporters).
- Dose-Response Curves : Confirm activity is concentration-dependent and reproducible across multiple cell lines.
- Stereospecificity Controls : Compare results with D-lysine hydrochloride to assess general D-amino acid effects .
Q. What are the implications of using this compound in studies investigating arginine uptake mechanisms?
- Methodological Answer :
- Transport Specificity : Use radiolabeled D-arginine (³H or ¹⁴C) to quantify uptake via cationic amino acid transporters (CATs). Compare with L-arginine to assess stereoselectivity.
- Competitive Inhibition : Co-administer excess unlabeled L-arginine to distinguish CAT-mediated transport from passive diffusion.
- Knockout Models : Utilize CAT-1-deficient cell lines to validate transporter dependency .
Q. In metabolic studies, how does this compound help elucidate the stereospecificity of arginase activity?
- Methodological Answer :
- Kinetic Assays : Measure urea production via colorimetric assays (e.g., diacetyl monoxime method) using L- and D-arginine as substrates.
- Enzyme Crystallography : Resolve arginase structures co-crystallized with D-arginine to identify binding site incompatibility.
- pH Profiling : Test activity across physiological pH ranges to rule out non-enzymatic hydrolysis .
Q. When conflicting data arise regarding this compound’s role in cellular signaling pathways, what methodological checks should be performed?
- Methodological Answer :
- Contamination Screening : Test for endotoxins or heavy metals (e.g., ICP-MS) that may induce non-specific signaling.
- Pathway Inhibitors : Use inhibitors of NO-independent pathways (e.g., MAPK or PI3K) to isolate mechanisms.
- Inter-Laboratory Validation : Replicate experiments in independent labs using harmonized protocols to rule out technical variability .
Q. Data Contradiction Analysis
Q. How should researchers interpret studies where this compound exhibits partial agonism in NO-deficient models?
- Methodological Answer :
- Redox Profiling : Assess whether D-arginine undergoes oxidation to nitric oxide derivatives under high oxidative stress.
- Microbiome Interactions : In vivo models may involve gut microbiota converting D-arginine to active metabolites. Include germ-free controls.
- Receptor Cross-Talk : Screen for activation of alternative receptors (e.g., G-protein-coupled receptors) via calcium flux assays .
Q. Tables for Key Comparisons
Parameter | This compound | L-Arginine Hydrochloride |
---|---|---|
NOS Substrate | No | Yes |
Optical Rotation ([α]D) | +12° (1 M HCl) | +15° (1 M HCl) |
Common Use in Research | Negative control | Physiological substrate |
Eigenschaften
IUPAC Name |
(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQSFXGGICVPE-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883513 | |
Record name | D-Arginine, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627-75-8 | |
Record name | D-Arginine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arginine hydrochloride, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Arginine, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Arginine, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-arginine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.010 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARGININE HYDROCHLORIDE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW80YGD17D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.